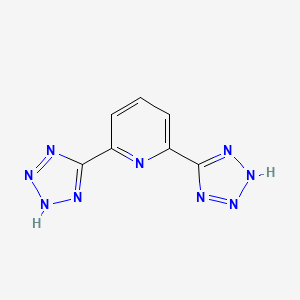
6,6-Dimethyl-2,5-heptanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-2,5-heptanedione is an organic compound with the molecular formula C9H16O2 It is a β-diketone, characterized by the presence of two ketone groups separated by a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2,5-heptanedione typically involves the reaction of 5-nitroheptan-2-one with methanolic sodium methoxide, followed by ozonolysis. The reaction conditions include:
Reactants: 5-nitroheptan-2-one, methanolic sodium methoxide, ozone, and dimethyl sulfide.
Conditions: The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, addition funnel, and condenser.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Dimethyl-2,5-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the α-carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve strong bases or acids.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-2,5-heptanedione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-2,5-heptanedione involves its ability to undergo keto-enol tautomerism, which affects its reactivity and interaction with other molecules. The compound can switch between high and low conductivity states, making it useful in molecular electronics . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in structure but with different substituents, affecting its reactivity and applications.
5,5-Dimethylhexane-2,4-dione: Another β-diketone with distinct properties and uses.
Acetylacetone (2,4-Pentanedione): A simpler β-diketone used widely in coordination chemistry and as a solvent.
Uniqueness: Its ability to undergo keto-enol tautomerism and its use in high-temperature processes make it particularly valuable in scientific research and industrial applications .
Propiedades
Número CAS |
38453-95-1 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
6,6-dimethylheptane-2,5-dione |
InChI |
InChI=1S/C9H16O2/c1-7(10)5-6-8(11)9(2,3)4/h5-6H2,1-4H3 |
Clave InChI |
KRCCFFMBFMLRNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)


![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)



